molecular formula C18H17ClN4O3S B12031999 5-(2-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide CAS No. 478254-09-0

5-(2-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12031999
CAS No.: 478254-09-0
M. Wt: 404.9 g/mol
InChI Key: QWTIHKWHFYXMPY-KEBDBYFISA-N
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Description

5-(2-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic organic compound It belongs to the class of triazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced through a substitution reaction.

    Formation of the Schiff Base: The Schiff base is formed by the condensation of the triazole derivative with 2,4,5-trimethoxybenzaldehyde.

    Introduction of the Hydrosulfide Group: The hydrosulfide group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the triazole ring or the aromatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and sulfides.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its triazole core is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles.

Industry

In industry, the compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the Schiff base and trimethoxyphenyl group.

    4-(2-Chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern on the triazole ring.

Uniqueness

The uniqueness of 5-(2-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide lies in its combination of functional groups. The presence of the chlorophenyl, trimethoxyphenyl, and hydrosulfide groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

478254-09-0

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O3S/c1-24-14-9-16(26-3)15(25-2)8-11(14)10-20-23-17(21-22-18(23)27)12-6-4-5-7-13(12)19/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

QWTIHKWHFYXMPY-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC)OC

Origin of Product

United States

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